3-(2,6-Dimethylphenyl)thiophene
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Overview
Description
3-(2,6-Dimethylphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2,6-dimethylphenyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(2,6-Dimethylphenyl)thiophene, can be achieved through various methods. Common synthetic routes include:
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Gewald Reaction: This method involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters to form aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of ynones or ynoates with 2-mercapto acetate under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration uses nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenyl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Its anticancer properties could be attributed to the inhibition of specific kinases or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(2,6-Dimethylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C12H12S |
---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-9-4-3-5-10(2)12(9)11-6-7-13-8-11/h3-8H,1-2H3 |
InChI Key |
HYFLPPWGPGEGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CSC=C2 |
Origin of Product |
United States |
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